3-Methylphenyl chloromethyl sulfide
Description
3-Methylphenyl chloromethyl sulfide (C₈H₉ClS) is an organosulfur compound featuring a chloromethyl (-CH₂Cl) group attached to a 3-methylphenyl aromatic ring via a sulfide (-S-) linkage. Chloromethyl sulfides are reactive intermediates used in organic synthesis, particularly in the preparation of thioethers, sulfoxides, and pharmaceuticals .
Key properties (calculated):
- Molecular weight: 172.67 g/mol
- Structure: Combines aromatic (3-methylphenyl) and aliphatic (chloromethyl) moieties, likely influencing reactivity and stability compared to purely aliphatic sulfides.
Properties
Molecular Formula |
C8H9ClS |
|---|---|
Molecular Weight |
172.68 g/mol |
IUPAC Name |
1-(chloromethylsulfanyl)-3-methylbenzene |
InChI |
InChI=1S/C8H9ClS/c1-7-3-2-4-8(5-7)10-6-9/h2-5H,6H2,1H3 |
InChI Key |
BDTYKWCBEOLDMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Influence : Aromatic sulfides (e.g., chloromethyl phenyl sulfide) exhibit greater thermal stability compared to aliphatic analogs like chloromethyl methyl sulfide due to resonance stabilization .
- Substituent Effects : The 3-methyl group on the phenyl ring may sterically hinder electrophilic substitution reactions compared to unsubstituted phenyl sulfides .
Research Findings and Data Gaps
- Synthesis Optimization : highlights challenges in achieving high regioselectivity during sulfide chlorination. For this compound, reaction conditions (temperature, solvent) must be optimized to minimize byproducts.
- Stability Studies : Decomposition pathways of aromatic chloromethyl sulfides remain understudied compared to aliphatic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
